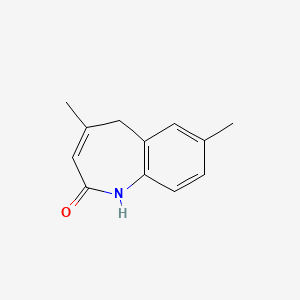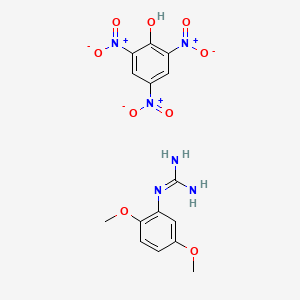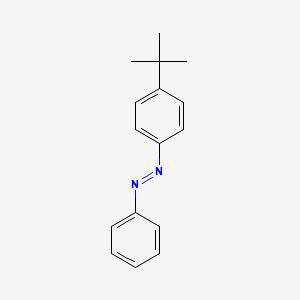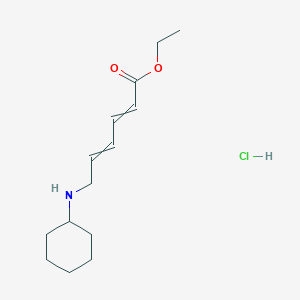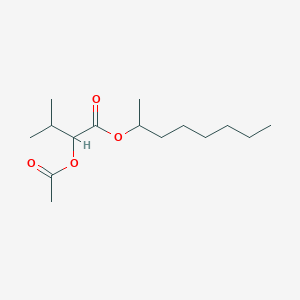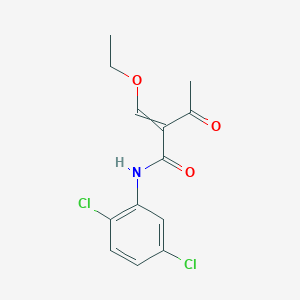
N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is a chemical compound with a complex structure that includes dichlorophenyl and ethoxymethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves the reaction of 2,5-dichloroaniline with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide
- N-(2,6-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide
- N-(3,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide
Uniqueness
N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different properties and applications compared to its analogs.
Properties
CAS No. |
61643-50-3 |
|---|---|
Molecular Formula |
C13H13Cl2NO3 |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide |
InChI |
InChI=1S/C13H13Cl2NO3/c1-3-19-7-10(8(2)17)13(18)16-12-6-9(14)4-5-11(12)15/h4-7H,3H2,1-2H3,(H,16,18) |
InChI Key |
TZNSJCXIEDUVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


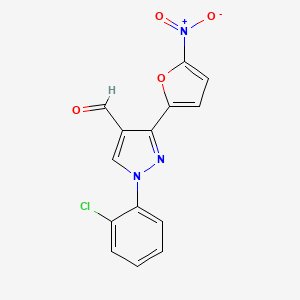
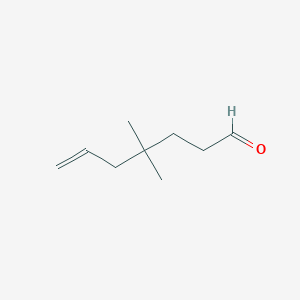
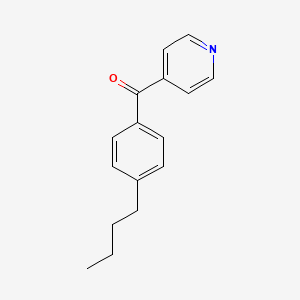

![N-[2-(4-Acetylphenyl)ethyl]-N-methylacetamide](/img/structure/B14567685.png)
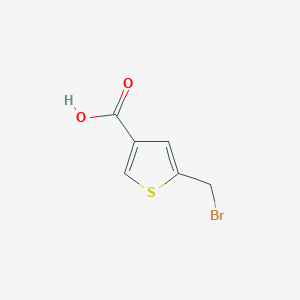
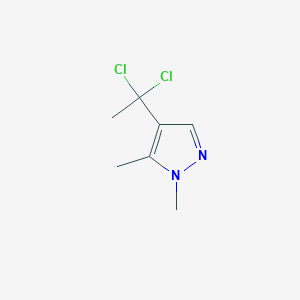

![1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]octan-1-one](/img/structure/B14567700.png)
